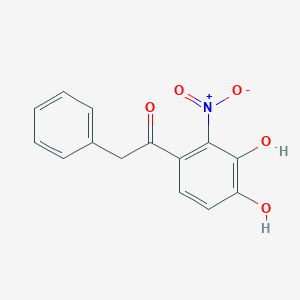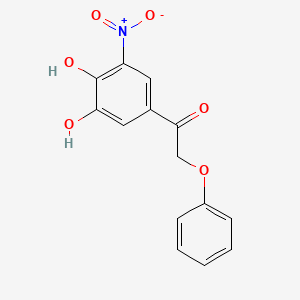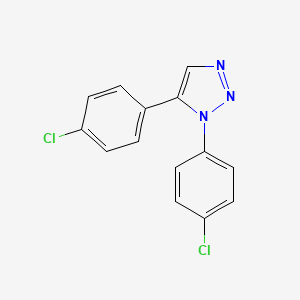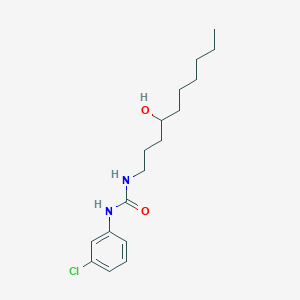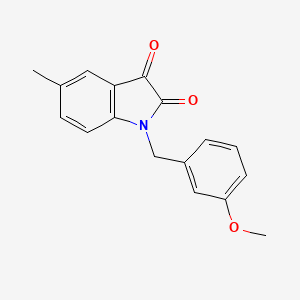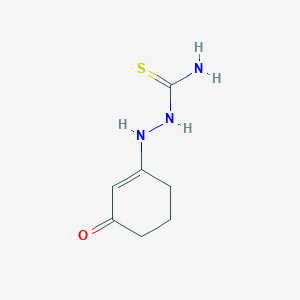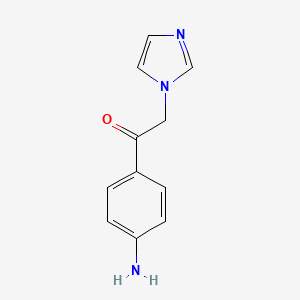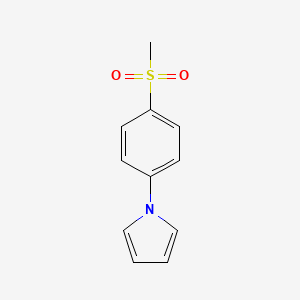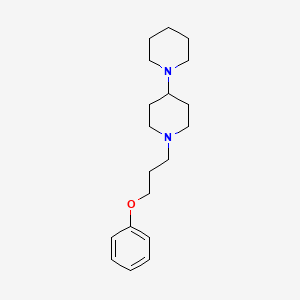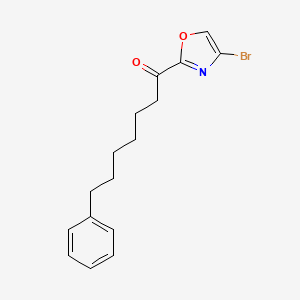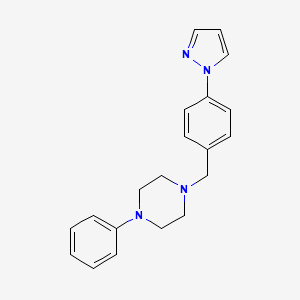
1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine is a heterocyclic compound that features a pyrazole ring attached to a benzyl group, which is further connected to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole with benzyl chloride to form 1-(4-(1H-pyrazol-1-yl)benzyl) chloride, which is then reacted with 4-phenylpiperazine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-methylpiperazine
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-ethylpiperazine
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-isopropylpiperazine
Uniqueness: 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the phenyl group in the piperazine moiety enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
CAS No. |
896717-74-1 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenyl-4-[(4-pyrazol-1-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H22N4/c1-2-5-19(6-3-1)23-15-13-22(14-16-23)17-18-7-9-20(10-8-18)24-12-4-11-21-24/h1-12H,13-17H2 |
InChI Key |
PKQSDHHTBMYENT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N3C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


